Cas no 16679-94-0 (Z-L-tyrosine ethyl ester)
Z-L-tyrosine ethyl ester Chemical and Physical Properties
Names and Identifiers
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- (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- L-Tyrosine,N-[(phenylmethoxy)carbonyl]-, ethyl ester
- Z-L-tyrosine ethyl ester
- Z-Tyr-OEt
- ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
- Z-L-Tyr-OEt
- CBZ-Tyr-OEt
- CBZ-L-TYROSINE ETHYL ESTER
- N-ALPHA-CARBOBENZOXY-L-TYROSINE ETHYL ESTER
- (S)-ethyl 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- L-Tyrosine, N-[(phenylmethoxy)carbonyl]-, ethyl ester
- Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate
- 16679-94-0
- N-cbz-l-tyrosine ethyl ester
- A882301
- AM82332
- MFCD00191167
- (S)-Ethyl2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- ETHYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE
- DTXSID20473893
- SCHEMBL11199738
- AKOS016843144
- Ethyl ((benzyloxy)carbonyl)-L-tyrosinate
- Z-L-tyrosine ethyl ester≥ 98% (HPLC)
- G80478
-
- MDL: MFCD00191167
- Inchi: 1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1
- InChI Key: HDKMHRCLLPAOCC-KRWDZBQOSA-N
- SMILES: O(CC)C([C@H](CC1C=CC(=CC=1)O)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 343.14200
- Monoisotopic Mass: 343.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 84.86000
- LogP: 3.18370
Z-L-tyrosine ethyl ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Z-L-tyrosine ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223993-5g |
S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
16679-94-0 | 95% | 5g |
£41.00 | 2022-02-28 | |
| Fluorochem | 223993-25g |
S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
16679-94-0 | 95% | 25g |
£127.00 | 2022-02-28 | |
| Fluorochem | 223993-100g |
S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
16679-94-0 | 95% | 100g |
£368.00 | 2022-02-28 | |
| Alichem | A019112729-100g |
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
16679-94-0 | 95% | 100g |
400.00 USD | 2021-06-17 | |
| TRC | Z218360-1g |
Z-L-tyrosine ethyl ester |
16679-94-0 | 1g |
$ 45.00 | 2022-06-02 | ||
| TRC | Z218360-2.5g |
Z-L-tyrosine ethyl ester |
16679-94-0 | 2.5g |
$ 55.00 | 2022-06-02 | ||
| Ambeed | A474194-25g |
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
16679-94-0 | 95+% | 25g |
$176.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1255050-100g |
L-Tyrosine, N-[(phenylmethoxy)carbonyl]-, ethyl ester |
16679-94-0 | 98% (HPLC) | 100g |
$670 | 2024-06-07 | |
| 1PlusChem | 1P001XF2-1g |
L-Tyrosine, N-[(phenylmethoxy)carbonyl]-, ethyl ester |
16679-94-0 | 98% | 1g |
$19.00 | 2025-02-19 | |
| A2B Chem LLC | AA89166-5g |
Z-Tyr-oet |
16679-94-0 | ≥ 98% (HPLC) | 5g |
$64.00 | 2024-04-20 |
Z-L-tyrosine ethyl ester Suppliers
Z-L-tyrosine ethyl ester Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Z-L-tyrosine ethyl ester
Z-L-tyrosine Ethyl Ester (CAS No. 16679-94-0): An Overview of Its Properties, Applications, and Recent Research
Z-L-tyrosine ethyl ester (CAS No. 16679-94-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound, also known as L-tyrosine ethyl ester hydrochloride, is a derivative of the amino acid L-tyrosine, which plays a crucial role in various biological processes. The ethyl ester form of L-tyrosine offers unique properties that make it valuable in a range of applications, from pharmaceutical development to peptide synthesis.
Chemical Structure and Properties
Z-L-tyrosine ethyl ester has the chemical formula C11H15NO3. It is a white to off-white crystalline powder with a molecular weight of 213.24 g/mol. The compound is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The presence of the ethyl ester group enhances its solubility and stability, making it suitable for various chemical reactions and biological assays.
The Z-L-tyrosine ethyl ester molecule contains an aromatic ring and a hydroxyl group, which contribute to its reactivity and functional versatility. The Z-group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis to prevent premature reactions at the amino terminus. This makes Z-L-tyrosine ethyl ester an essential building block in the synthesis of complex peptides and proteins.
Applications in Medicinal Chemistry
Z-L-tyrosine ethyl ester is widely used in the development of pharmaceuticals, particularly in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis ensures that the final product maintains its intended structure and function. This is crucial for the development of therapeutic peptides, which are increasingly being explored for their potential in treating various diseases.
In recent years, research has focused on the use of Z-L-tyrosine ethyl ester in the development of targeted drug delivery systems. The compound's hydrophilic and hydrophobic properties make it an ideal candidate for creating nanoparticles and liposomes that can deliver drugs directly to specific cells or tissues. This targeted approach can enhance drug efficacy while reducing side effects.
Biological Significance
L-Tyrosine, the parent compound of Z-L-tyrosine ethyl ester, is an essential amino acid involved in numerous biological processes, including protein synthesis, neurotransmitter production, and hormone regulation. The ethyl ester form of L-tyrosine has been studied for its potential therapeutic effects. For instance, it has been shown to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Recent studies have also explored the role of Z-L-tyrosine ethyl ester in cancer research. Some research suggests that this compound may have anti-cancer properties by inhibiting tumor growth and promoting apoptosis (programmed cell death) in cancer cells. These findings open up new avenues for developing novel cancer therapies using this versatile compound.
Synthesis and Production
The synthesis of Z-L-tyrosine ethyl ester typically involves several steps. First, L-tyrosine is reacted with ethanol in the presence of an acid catalyst to form L-tyrosine ethyl ester. The resulting product is then protected with a Z-group using benzyl chloroformate to produce the final compound. This process requires careful control of reaction conditions to ensure high yields and purity.
The production of high-purity Z-L-tyrosine ethyl ester is crucial for its use in pharmaceutical applications. Advanced purification techniques such as column chromatography and recrystallization are often employed to achieve the desired level of purity. These methods ensure that the final product meets stringent quality standards required by regulatory agencies.
Current Research Trends strong> p > < p >Recent advancements in synthetic biology and biotechnology have expanded the applications ofZ-L-tyrosine ethyl ester strong>. For instance, researchers are exploring its use in gene editing technologies such as CRISPR-Cas9 to enhance the efficiency and specificity of gene modifications. The ability to precisely control gene expression using this compound could have far-reaching implications for genetic disorders and personalized medicine. p > < p >Another area of active research involves the use ofZ-L-tyrosine ethyl ester strong >in regenerative medicine. Studies have shown that this compound can promote cell proliferation and differentiation, making it a promising candidate for tissue engineering applications. By incorporatingZ-L-tyrosine ethyl ester strong >into biomaterials used for tissue scaffolds, researchers aim to develop more effective strategies for repairing damaged tissues and organs. p > < p >< strong >Conclusion strong > p > < p >< strong >Z-L-tyrosine ethyl ester strong >(CAS No . 16679 -94 -0) is a multifaceted compound with a wide range of applications in medicinal chemistry , biotechnology , and pharmaceutical development . Its unique chemical properties , coupled with recent advancements in research , position it as a valuable tool for addressing some of the most pressing challenges in modern medicine . As ongoing studies continue to uncover new uses for this compound , its importance is likely to grow even further . p > article > response >
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